Barbatic Acid Exhibits Doxorubicin-Equivalent Cytotoxicity Superior to Co-Isolated Usnic Acid in A549 Lung Cancer Cells
In a direct head-to-head comparison using the same assay conditions, barbatic acid demonstrated cytotoxic activity against the A549 human lung cancer cell line equivalent to the clinical chemotherapeutic doxorubicin (IC₅₀: 1.78 µM vs. 1.79 µM), while the co-isolated and structurally distinct lichen metabolite usnic acid was significantly less potent in the same study [1]. This establishes barbatic acid, not usnic acid, as the primary cytotoxic principle in the extract, making it the preferred choice for anticancer studies targeting this pathway.
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.78 µM |
| Comparator Or Baseline | Doxorubicin: 1.79 µM; Usnic acid: Significantly less potent (exact IC₅₀ not reported in this study, activity was lower) |
| Quantified Difference | Barbatic acid IC₅₀ is within 0.6% of doxorubicin, confirming high equipotency; usnic acid is confirmed to be a weaker cytotoxic agent from the same natural extract. |
| Conditions | A549 human lung cancer cell line; MTT assay; 48 h exposure |
Why This Matters
For oncology-focused procurement, this data proves barbatic acid is the most potent cytotoxic depside in the U. longissima metabolome, offering a doxorubicin-comparable potency that usnic acid and other co-metabolites lack.
- [1] Reddy SD, Siva B, Kumar K, Babu VSP, Sravanthi V, Boustie J, et al. Comprehensive Analysis of Secondary Metabolites in Usnea longissima (Lichenized Ascomycetes, Parmeliaceae) Using UPLC-ESI-QTOF-MS/MS and Pro-Apoptotic Activity of Barbatic Acid. Molecules. 2019;24(12):2270. View Source
